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molecular formula C16H12N4OS B8539932 3-(Methylsulfinyl)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine CAS No. 87540-86-1

3-(Methylsulfinyl)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine

Cat. No. B8539932
M. Wt: 308.4 g/mol
InChI Key: QWLQHMCKQKUIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788186

Procedure details

This compound is obtained by following the procedure of the foregoing example but substituting 6-phenyl-3-methylthio-1,2,4-triazolo[3,4-a]phthalazine for 6-(4-methoxyphenyl)-3-methylthio-1,2,4-triazolo[3,4-a]phthalazine. M.p. 215°-217° C. (Methylcellosolve®).
Name
6-(4-methoxyphenyl)-3-methylthio-1,2,4-triazolo[3,4-a]phthalazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]3=[N:19][N:20]=[C:21]([S:22][CH3:23])[N:11]3[N:10]=2)=[CH:5][CH:4]=1.C[O:25]CCO>>[CH3:23][S:22]([C:21]1[N:11]2[N:10]=[C:9]([C:6]3[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=3)[C:18]3[C:13]([C:12]2=[N:19][N:20]=1)=[CH:14][CH:15]=[CH:16][CH:17]=3)=[O:25]

Inputs

Step One
Name
6-(4-methoxyphenyl)-3-methylthio-1,2,4-triazolo[3,4-a]phthalazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
Smiles
CS(=O)C1=NN=C2N1N=C(C1=CC=CC=C21)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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